N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S/c1-27-17-9-8-13(11-16(17)20-10-3-2-7-18(20)22)19-28(25,26)15-6-4-5-14(12-15)21(23)24/h4-6,8-9,11-12,19H,2-3,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMCXGGQSRXKPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])N3CCCCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted aniline, which undergoes nitration to introduce the nitro group. This is followed by sulfonation to attach the sulfonamide group. The piperidine ring is then introduced through a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to remove the nitro group or to modify the piperidine ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-nitrobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Organic Synthesis:
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The nitro and sulfonamide groups may also play roles in binding to enzymes or other proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-methylbenzenesulfonamide
- N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)propane-2-sulfonamide
Uniqueness
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Biological Activity
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 410.49 g/mol. Its structure includes a sulfonamide group, which is known for its biological activity, particularly in enzyme inhibition.
The primary mechanism of action for this compound involves the inhibition of activated factor X (FXa), a crucial enzyme in the coagulation cascade. By inhibiting FXa, the compound effectively reduces thrombin generation, thereby serving as an antithrombotic agent. This mechanism is vital for preventing blood clot formation in various clinical scenarios, particularly in patients at risk of thromboembolic events.
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, studies have shown that related oxadiazole derivatives possess strong antioxidant activity measured through various assays such as CUPRAC and DPPH . While specific data for this compound is limited, its structural similarity suggests potential antioxidant effects.
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory properties. In particular, it may inhibit cholinesterases and other enzymes relevant in metabolic pathways. The inhibition of glucosidase has been noted in related compounds, indicating potential applications in managing diabetes .
Anticancer Activity
Preliminary studies suggest that this compound could exhibit anticancer properties. Compounds with similar structures have shown efficacy against various cancer cell lines, including pancreatic cancer cells. The apoptotic pathways activated by these compounds are promising for future cancer therapies .
Data Table: Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Potential antioxidant activity via radical scavenging | |
| Enzyme Inhibition | Inhibition of FXa and glucosidase | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Studies and Research Findings
- Antithrombotic Effects : In vivo studies demonstrated that compounds targeting FXa effectively reduced thrombus formation in animal models. The pharmacokinetic profile indicated good bioavailability and low clearance rates, making it suitable for therapeutic use.
- Anticancer Potential : A study involving similar sulfonamide derivatives showed significant cytotoxicity against MCF-7 breast cancer cells with IC50 values comparable to standard chemotherapeutics like Doxorubicin . This suggests that this compound may also possess similar anticancer efficacy.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : For verifying substituent positions and hydrogen/carbon environments (¹H NMR and ¹³C NMR).
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% threshold).
- Mass Spectrometry (MS) : Confirms molecular weight via electrospray ionization (ESI-MS) .
How can researchers resolve contradictions in reported biological activities (e.g., FXa inhibition vs. receptor antagonism)?
Q. Advanced
- Assay standardization : Compare enzyme activity assays (e.g., FXa inhibition using chromogenic substrates) with cell-based receptor-binding studies.
- Orthogonal validation : Use surface plasmon resonance (SPR) for binding kinetics and in vitro platelet aggregation assays to confirm anticoagulant effects.
- Dose-response analysis : Ensure activity is concentration-dependent and not an artifact of assay conditions .
What strategies optimize pharmacokinetic properties like bioavailability?
Q. Advanced
- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to improve solubility.
- Formulation strategies : Encapsulate in lipid nanoparticles or use co-solvents (e.g., PEG 400) for enhanced absorption.
- In vivo pharmacokinetic studies : Monitor clearance rates and half-life in rodent models to guide optimization .
How to establish structure-activity relationships (SAR) for this compound?
Q. Advanced
- Analog synthesis : Modify functional groups (e.g., replace methoxy with ethoxy or alter the nitro position).
- Biological testing : Evaluate FXa inhibition IC₅₀ values and receptor-binding affinity across analogs.
- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with FXa’s active site .
What are the primary chemical reactions this compound undergoes?
Q. Basic
- Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) yields an amine derivative.
- Sulfonamide substitution : React with alkyl halides to form N-alkylated products.
- Oxidation : Piperidinone ring oxidation with KMnO₄ forms a carboxylic acid derivative .
How to determine binding affinity to FXa using biophysical methods?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Immobilize FXa on a sensor chip and measure real-time binding kinetics (KD, kon/koff).
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-receptor interaction.
- Fluorescence polarization : Monitor displacement of fluorescent probes (e.g., dansyl-labeled substrates) .
What solvents and conditions are optimal for solubility in biological assays?
Q. Basic
- Organic solvents : DMSO (for stock solutions) or ethanol.
- Aqueous buffers : Adjust pH to 7.4 with phosphate-buffered saline (PBS) containing 0.1% Tween-80 for colloidal stability.
- Critical micelle concentration (CMC) : Use surfactants like polysorbate 80 for in vivo studies .
How to address low yield in coupling reactions during synthesis?
Q. Advanced
- Catalyst optimization : Replace traditional bases with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) for efficient amide bond formation.
- Temperature control : Maintain 0–5°C during exothermic steps.
- Stoichiometry adjustment : Use a 1.2:1 molar ratio of sulfonyl chloride to amine intermediate .
What computational methods predict interactions with biological targets?
Q. Advanced
- Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., FXa) for 100 ns to assess binding stability.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate electronic interactions at active sites.
- QSAR modeling : Develop regression models linking substituent electronegativity to activity .
Notes
- Contradictions : Variability in biological data may arise from assay conditions (e.g., FXa source species or substrate type). Cross-validate using multiple methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
